

Crystal Structure Analysis of Phenyl-Tetrahydrofuran Thiourea Analogs: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of compounds analogous to phenyl-tetrahydrofuran thioureas. Due to a scarcity of publicly available crystallographic data for thiourea compounds directly incorporating a saturated tetrahydrofuran ring, this paper focuses on closely related phenyl-furan and phenyl-furoyl thiourea derivatives. The structural insights from these analogs offer a valuable framework for understanding the conformational preferences, intermolecular interactions, and potential biological activities of the target compounds. Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.^{[1][2][3][4]}

Experimental Protocols

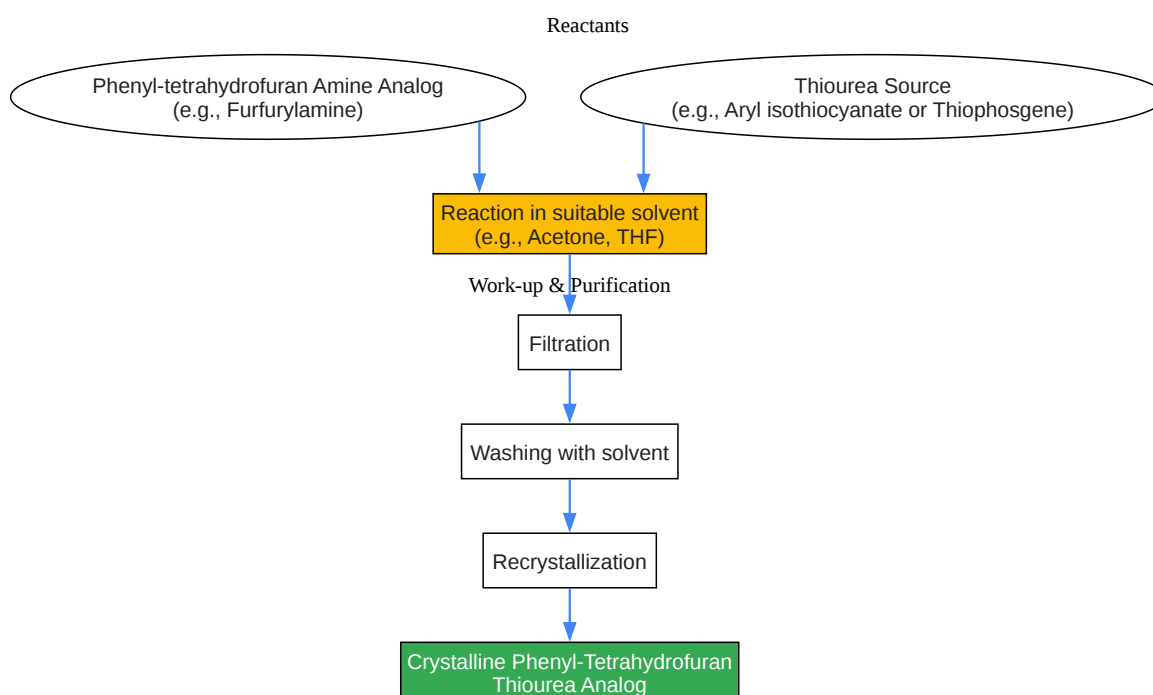
The synthesis and crystallographic analysis of phenyl-furan and phenyl-furoyl thiourea derivatives generally follow established methodologies.

Synthesis

A common synthetic route to this class of compounds involves the reaction of an appropriately substituted isothiocyanate with an amine.^{[2][3][4]} For instance, the synthesis of 1-(2-furoyl)-3-

phenylthiourea (FPT) and its derivatives can be achieved through the reaction of furoyl isothiocyanate with the corresponding aniline.[5] Another versatile method is the reaction of 1,1'-thiocarbonyldiimidazole with amines, as demonstrated in the preparation of N,N'-bis[2-(dialkylamino)phenyl]thioureas.[6]

A generalized workflow for the synthesis is presented below:



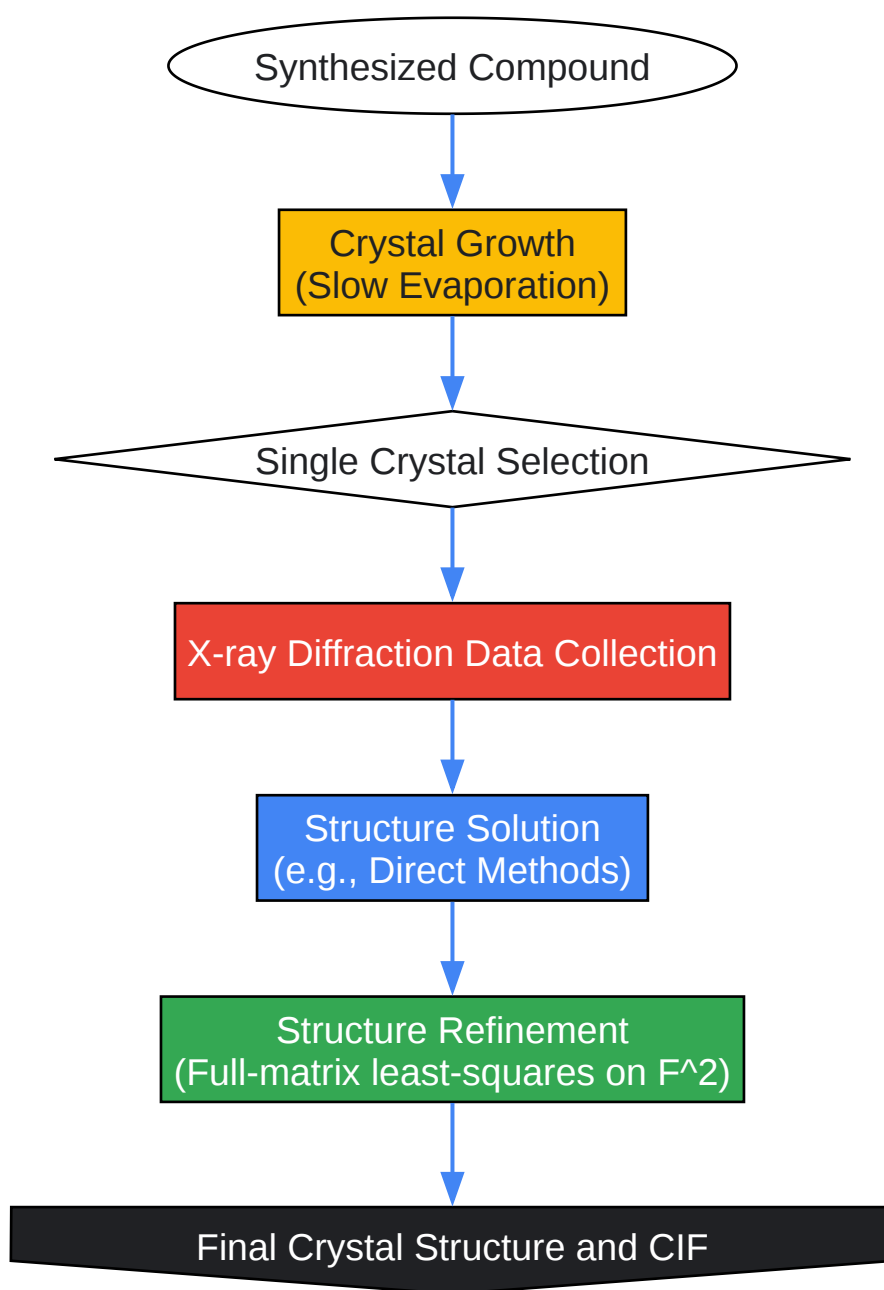
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Figure 1: Generalized synthetic workflow for phenyl-tetrahydrofuran thiourea analogs.

Crystal Growth and X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as ethanol-dichloromethane.^[1] The crystal structure is then determined using single-crystal X-ray diffraction. In cases where suitable single crystals cannot be obtained, X-ray powder diffraction data can be used to determine the crystal structure via methods like simulated annealing.^{[7][8]}

The general experimental workflow for crystal structure determination is as follows:



[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The following tables summarize the crystallographic data for several phenyl-furan and phenyl-furoyl thiourea derivatives. This data provides a basis for understanding the structural parameters of related phenyl-tetrahydrofuran thiourea compounds.

Table 1: Crystal Data and Structure Refinement Parameters

Compound	1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8a)[9]	1-(2-furoyl)-3,3-(diphenyl)thiourea (FDFT)[7]	1-(2-Furoyl)-3-phenylthiourea (FPT)[5]	1-Furoyl-3-methyl-3-phenylthiourea [10][11]
Formula	C ₁₂ H ₁₁ ClN ₂ OS	C ₁₈ H ₁₄ N ₂ O ₂ S	C ₁₂ H ₁₀ N ₂ O ₂ S	C ₁₃ H ₁₂ N ₂ O ₂ S
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁	P2 ₁ /c	P2 ₁ /c
a (Å)	Not Specified	12.691(1)	4.7679(5)	12.019(2)
b (Å)	Not Specified	6.026(2)	20.9704(2)	14.156(3)
c (Å)	Not Specified	11.861(1)	12.5109(5)	18.432(2)
β (°)	Not Specified	117.95(2)	109.811(10)	127.39(2)
Volume (Å ³)	Not Specified	801.5(3)	1176.87(3)	2538.7(4)
Z	Not Specified	Not Specified	Not Specified	8
R-factor (%)	Not Specified	Not Specified	Not Specified	4.7
wR-factor (%)	Not Specified	Not Specified	Not Specified	11.7

Table 2: Selected Bond Lengths (Å)

Bond	1-(2-furoyl)-3,3-(diphenyl)thiourea (FDFT)[8]	1-(2-Furoyl)-3-phenylthiourea (FPT)[5]	N,N'-bis[2-(dimethylamino)phenyl]thiourea (1)[6]
C=S	1.600(2)	1.67(6)	1.6879(11)
C=O	Not Specified	1.19(7)	Not Applicable
C-N (thiourea)	Shorter than single bond	Not Specified	1.3396(14), 1.3621(15)
C-N (amide)	Shorter than single bond	Not Specified	Not Applicable

Table 3: Selected Bond and Torsion Angles (°)

Angle	1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8a)[9]	1-(2-furoyl)-3,3-(diphenyl)thiourea (FDFT)[7][8]	1-(2-Furoyl)-3-phenylthiourea (FPT)[5]
Dihedral angle (Furan/Furoyl and Phenyl rings)	65.7	Benzene rings inclined by 54.5(6) and 63.7(1)	Benzene ring inclined by 24.3(4)
Dihedral angle (Thiourea and Furoyl group)	Not Applicable	73.8(6)	43.8(5)
Torsion angle (O1-C1-N1-C2)	Not Applicable	-45.8(3)	Not Specified
Torsion angle (C1-N1-C2-S1)	Not Applicable	85.5(3)	Not Specified

Structural Analysis and Intermolecular Interactions

The crystal structures of phenyl-furan and phenyl-furoyl thiourea derivatives are stabilized by a variety of intermolecular interactions, which are crucial for their supramolecular assembly and

can influence their biological activity.

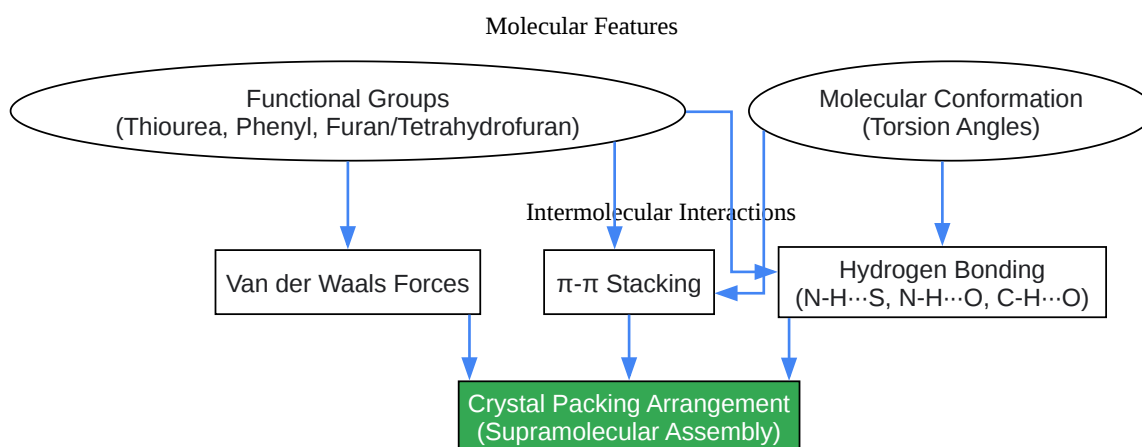
Hydrogen Bonding

A predominant feature in the crystal packing of many thiourea derivatives is the presence of hydrogen bonds. In 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea, the crystal structure forms a chain stabilized by strong N-H...S hydrogen bonds (2.658 Å).[9] Similarly, in 1-(2-furoyl)-3-phenylthiourea, molecules are linked by N-H...S and C-H...O hydrogen bonds.[5] Intramolecular N-H...O hydrogen bonds are also observed, which stabilize the conformation of the molecule.[5]

π - π Stacking and Other Interactions

In addition to hydrogen bonding, π - π stacking interactions between aromatic rings can play a significant role in the crystal packing. For instance, in 1-(2-furoyl)-3-phenylthiourea, π - π interactions with an offset arrangement are observed.[5] Van der Waals forces are also universally present and contribute to the overall stability of the crystal lattice.[7][8]

The logical relationship between molecular structure and crystal packing is depicted below:



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Figure 3: Relationship between molecular features and crystal packing.

Conclusion

The crystal structure analysis of phenyl-furan and phenyl-furoyl thiourea compounds provides significant insights into the structural properties that can be extrapolated to their tetrahydrofuran analogs. The data reveals a propensity for these molecules to form extensive networks of intermolecular interactions, particularly hydrogen bonds and π - π stacking, which dictate their solid-state architecture. The conformational flexibility, evidenced by the observed torsion angles, is also a key feature. This structural information is invaluable for understanding structure-activity relationships and for the rational design of new thiourea-based therapeutic agents. Further research to obtain crystal structures of thiourea derivatives with a saturated tetrahydrofuran ring is warranted to provide a more direct understanding of their three-dimensional structures.

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